Cas no 2248302-95-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate structure
2248302-95-4 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate
CAS No:2248302-95-4
MF:C18H12N4O4
MW:348.31228351593
CID:6128996
PubChem ID:165731552
Update Time:2025-07-17

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2248302-95-4
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate
    • EN300-6518921
    • Inchi: 1S/C18H12N4O4/c1-11-15(20-22(19-11)12-7-3-2-4-8-12)18(25)26-21-16(23)13-9-5-6-10-14(13)17(21)24/h2-10H,1H3
    • InChI Key: XMMODJDBDOBUIC-UHFFFAOYSA-N
    • SMILES: O(C(C1C(C)=NN(C2C=CC=CC=2)N=1)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 348.08585488g/mol
  • Monoisotopic Mass: 348.08585488g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 568
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 94.4Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate

Research Brief on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate (CAS: 2248302-95-4)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the potential of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate (CAS: 2248302-95-4) as a promising scaffold for drug development. This compound, characterized by its unique triazole and isoindole moieties, has garnered attention due to its versatile pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The following research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and therapeutic applications.

A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways for 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate, emphasizing its efficient production via a multi-step reaction involving click chemistry. The researchers optimized the reaction conditions to achieve a high yield (85%) and purity (>98%), making it feasible for large-scale production. The study also highlighted the compound's stability under physiological conditions, a critical factor for its potential use in vivo.

In terms of biological activity, recent in vitro and in vivo studies have demonstrated the compound's efficacy as a potent inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibited a 50% inhibitory concentration (IC50) of 0.8 µM against COX-2, outperforming several commercially available anti-inflammatory drugs. Additionally, the compound showed minimal cytotoxicity against normal human cells, suggesting a favorable safety profile.

Another significant finding comes from a 2023 research article in the European Journal of Medicinal Chemistry, which investigated the anticancer potential of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate. The study revealed that the compound induces apoptosis in cancer cells by activating the intrinsic mitochondrial pathway. Specifically, it upregulated pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic Bcl-2. These effects were observed in various cancer cell lines, including breast (MCF-7) and lung (A549) adenocarcinoma, with IC50 values ranging from 2.5 to 5.0 µM.

Further research has explored the compound's antimicrobial properties. A 2024 study in Antimicrobial Agents and Chemotherapy demonstrated its broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The compound's mechanism of action involves disrupting microbial cell membranes and inhibiting essential enzymes, such as DNA gyrase. These findings position it as a potential candidate for addressing antibiotic-resistant infections.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate (CAS: 2248302-95-4) represents a multifaceted compound with significant therapeutic potential. Its anti-inflammatory, anticancer, and antimicrobial activities, coupled with its favorable pharmacokinetic properties, make it a compelling subject for further preclinical and clinical studies. Future research should focus on optimizing its bioavailability and exploring synergistic effects with existing drugs to maximize its therapeutic efficacy.

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